Mexiletine is a Class IB antiarrhythmic agent with a pharmacological profile that is notably similar to lidocaine. It is used in the treatment of various cardiac arrhythmias, particularly ventricular arrhythmias. Mexiletine has been shown to be effective after both oral and intravenous administration, and its therapeutic effects are attributed to its ability to modulate cardiac sodium channels123.
Mexiletine exerts its antiarrhythmic effects primarily through the blockade of fast sodium channels, which are responsible for phase 0 of the cardiac action potential. This blockade results in a decrease in the maximal rate of depolarization (Vmax) and a marked rate dependence of Vmax depression, which may explain the drug's efficacy against ventricular tachyarrhythmias without significantly affecting normal conduction12. Mexiletine also shortens the action potential duration and the effective refractory period, particularly in His-Purkinje fibers, without altering the sinus rate or atrioventricular conduction times13. The drug's ability to suppress ventricular ectopy has been demonstrated in both acute and chronic settings, and it has been found to be effective in patients where other antiarrhythmic agents have failed3.
Mexiletine is predominantly used in the management of ventricular arrhythmias. It has been shown to successfully suppress 60 to 80% of spontaneous ventricular arrhythmias and is effective as monotherapy in preventing the induction of ventricular tachycardia in about 20% of patients2. The drug's efficacy can be enhanced when used in combination with other antiarrhythmic drugs, such as Class IA agents or beta-adrenergic blocking agents37. Mexiletine has also been found to be comparable in efficacy to other antiarrhythmics like quinidine, procainamide, and disopyramide in stable outpatients3.
Mexiletine has neuroprotective effects in models of brain ischemia due to its inhibition of brain sodium channels. The differential interaction of R-mexiletine with the local anesthetic receptor site on brain and heart sodium channel alpha-subunits suggests that the drug may have potential applications in neurological disorders5.
Electrophysiological studies have provided insights into the drug's mechanism of action. Mexiletine has been shown to suppress normal automaticity in cardiac Purkinje fibers by shifting the activation voltage, thereby preventing spontaneous phase 4 depolarization from triggering regenerative phase 0 depolarization8. It also decreases the amplitude of or abolishes early or delayed after depolarizations induced by ouabain, which are associated with digitalis-induced arrhythmias10.
While mexiletine is generally well-tolerated, gastrointestinal and central nervous system side effects have been reported. These side effects are often dose-dependent and can be mitigated by adjusting the dosage or administering the drug with food23. The incidence of proarrhythmia or other serious toxicity from mexiletine is uncommon2.
Comparative studies have shown that mexiletine's potency for blocking sodium current is related to its lipid distribution characteristics and that it has a higher affinity for inactive channels compared to noninactive channels49. This selectivity is important for its therapeutic effects and is evident in its frequency-dependent action in cardiac muscle4.
CAS No.: 1460-73-7
CAS No.: 24512-63-8
CAS No.: 30655-48-2
CAS No.: 1453-24-3
CAS No.: 1359828-78-6
CAS No.: 869-02-3